Allyldimethylsilane
Overview
Description
Allyldimethylsilane is an organosilicon compound with the molecular formula C5H12Si . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a silicon atom, which is further bonded to two methyl groups (CH3). This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.
Mechanism of Action
Target of Action
Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2 . The primary targets of this compound are not well-documented in the literature. This could be due to the compound’s relatively recent discovery or its specialized use in certain fields.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyldimethylsilane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with allylmagnesium chloride . The reaction proceeds as follows:
ClSi(CH3)2H+CH2=CHCH2MgCl→CH2=CHCH2Si(CH3)2H+MgCl2
This reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process often involves distillation to separate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Allyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in substitution reactions, where the silicon atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols (RSiOH) or siloxanes (RSiOSiR).
Reduction: Saturated silanes (RSiH2).
Substitution: Halosilanes (RSiX, where X is a halogen).
Scientific Research Applications
Allyldimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its ability to form stable carbon-silicon bonds makes it valuable in the development of new materials and catalysts.
Biology: While not directly used in biological systems, derivatives of this compound can be employed in the modification of biomolecules for research purposes.
Medicine: Organosilicon compounds, including this compound derivatives, are explored for their potential in drug delivery systems and as components of medical devices.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Comparison with Similar Compounds
- Allyltrimethylsilane (CH2=CHCH2Si(CH3)3)
- Chlorodimethylsilane (ClSi(CH3)2H)
- Allylmagnesium chloride (CH2=CHCH2MgCl)
Comparison:
- Allyltrimethylsilane: Similar to allyldimethylsilane but with an additional methyl group, making it bulkier and potentially less reactive in certain reactions.
- Chlorodimethylsilane: A precursor to this compound, it contains a chlorine atom that can be substituted with an allyl group.
- Allylmagnesium chloride: Used in the synthesis of this compound, it acts as a nucleophile in the reaction with chlorodimethylsilane.
This compound is unique due to its balance of reactivity and stability, making it a versatile compound in both laboratory and industrial applications.
Properties
InChI |
InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMGMUODZNQAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883921 | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-30-2 | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Allyldimethylsilane in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, primarily utilized for introducing allyl groups into molecules. It participates in various reactions, including:
- Palladium-catalyzed cross-coupling reactions: It acts as a pyridyl transfer reagent when reacted with aryl iodides in the presence of silver(I) oxide, leading to the formation of new carbon-carbon bonds. []
- Silicon-tether ring-closing metathesis: It serves as a precursor for building trisubstituted olefins, useful intermediates in synthesizing complex molecules. [, ]
- Enantioselective conjugate additions: When incorporated into α,β-unsaturated β-silyl imide substrates, it facilitates the addition of carbon-centered nucleophiles with high enantioselectivity, as demonstrated in the synthesis of (+)-Lactacystin. [, ]
- Hydrosilylation reactions: It can undergo hydrosilylation with 9-borabicyclo[3.3.1]nonane (9-BBN) to produce boron-modified polycarbosilanes, potential precursors for ceramic materials. []
Q2: How does this compound interact with transition metals like ruthenium?
A2: this compound can coordinate to transition metals like ruthenium, forming unique organometallic complexes. For instance, it reacts with the ruthenium complex RuH2(H2)2(PCy3)2, leading to the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. This complex exhibits interesting reactivity due to the coordination of a vinylsilane ligand to the ruthenium center via both Ru−(η2-H−Si) and Ru−(η2-CC) bonds. []
Q3: What are the different ways to synthesize this compound?
A3: While traditional methods exist, a novel Peterson olefination reaction was developed to synthesize this compound. This approach offers a valuable alternative, potentially with improved yields or regioselectivity depending on the desired product. [, ]
Q4: Can the reactivity of this compound be modified?
A4: Yes, the reactivity of this compound can be tuned. For instance, converting it into the corresponding Allylchlorodimethylsilane can alter its reactivity profile, making it suitable for different synthetic transformations. []
Q5: How does this compound react with carbenes?
A5: The reaction of this compound with carbenes, such as 1,2,2-Trifluoroethylidene, leads to both silicon-hydrogen insertion and double bond addition products. The selectivity of these reactions can vary depending on the specific carbene and reaction conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.